Sagopilone

Vue d'ensemble

Description

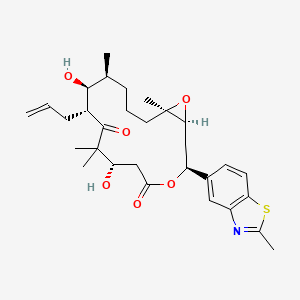

Sagopilone est un macrolide entièrement synthétique appartenant à la famille des épothilones. Il a la formule moléculaire C₃₀H₄₁NO₆S et un poids moléculaire de 543,72 g/mol . This compound est connu pour ses puissantes propriétés anticancéreuses, en particulier sa capacité à stabiliser les microtubules et à inhiber la division cellulaire, ce qui en fait un candidat prometteur pour le traitement du cancer .

Méthodes De Préparation

Sagopilone est synthétisé par un processus complexe en plusieurs étapes. La synthèse implique la création de trois blocs distincts (A, B et C), qui sont ensuite combinés pour former le composé final . Les blocs sont synthétisés comme suit:

Bloc A: Dérivé de structures chirales telles que la (-)-Pantolactone.

Bloc B: Dérivé de l'ester de Roche.

Bloc C: Origine de l'acide benzoïque achiral.

Les blocs sont combinés en utilisant des réactions telles que la réaction de Wittig et les réactions aldoliques, en particulier l'oxydation de Swern . La dernière étape implique la fusion des blocs B et C, suivie de l'ajout du bloc A .

Analyse Des Réactions Chimiques

Sagopilone subit diverses réactions chimiques, notamment:

Réduction: Implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.

Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Chimie: Utilisé comme composé modèle pour étudier la synthèse et les réactions des macrolides.

Biologie: Investigated for its effects on microtubule stabilization and cell division.

Médecine: Exploré comme traitement pour divers cancers, notamment le cancer du sein et le mélanome

Industrie: Applications potentielles dans le développement de nouveaux médicaments et thérapies anticancéreux.

Mécanisme d'action

This compound exerce ses effets en stabilisant les microtubules, qui sont des composants essentiels du cytosquelette de la cellule . En se liant aux microtubules, this compound empêche leur dépolymérisation, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose (mort cellulaire programmée) . Ce mécanisme est similaire à celui des taxanes, une autre classe d'agents stabilisateurs des microtubules .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying macrolide synthesis and reactions.

Biology: Investigated for its effects on microtubule stabilization and cell division.

Medicine: Explored as a treatment for various cancers, including breast cancer and melanoma

Industry: Potential applications in the development of new anticancer drugs and therapies.

Mécanisme D'action

Sagopilone exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton . By binding to the microtubules, this compound prevents their depolymerization, leading to cell cycle arrest and apoptosis (programmed cell death) . This mechanism is similar to that of taxanes, another class of microtubule-stabilizing agents .

Comparaison Avec Des Composés Similaires

Sagopilone est similaire à d'autres épothilones, en particulier l' épothilone B . Il a été optimisé pour une plus grande puissance et une toxicité réduite . Autres composés similaires comprennent:

- Epothilone A

- Epothilone B

- Paclitaxel

La capacité de this compound à traverser la barrière hémato-encéphalique et son efficacité contre les tumeurs résistantes aux taxanes le rendent unique parmi ses pairs .

Activité Biologique

Sagopilone, also known as ZK-EPO, is a fully synthetic analog of epothilone, a class of compounds known for their ability to stabilize microtubules and induce apoptosis in cancer cells. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound exerts its cytotoxic effects primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. Unlike paclitaxel, this compound is not a substrate for P-glycoprotein efflux pumps, which enhances its cellular retention and efficacy. Research indicates that this compound has a higher affinity for tubulin polymerization than paclitaxel, resulting in more effective microtubule stabilization across various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian carcinoma .

Key Findings:

- Cellular Uptake : this compound achieves a maximum intracellular concentration significantly faster than paclitaxel (6.6 pmol/10^6 cells vs. 5 pmol/10^6 cells) .

- Subcellular Localization : After treatment, this compound predominantly localizes to the cytoskeletal compartment, whereas paclitaxel associates more with membranes and nuclei .

- Apoptotic Pathways : The compound activates mitochondrial apoptotic pathways involving Bcl-2 family proteins. Knockdown studies revealed that pro-apoptotic members like Bax and Bak are crucial for this compound-induced cell death .

Clinical Efficacy

This compound has been evaluated in several clinical trials, showcasing its potential against various malignancies.

Phase II Trials

- Metastatic Breast Cancer (MBC) :

- Metastatic Melanoma :

- Central Nervous System Tumors :

Safety Profile

The safety profile of this compound has been generally favorable, with most adverse effects being manageable. The most common treatment-related toxicities include:

- Sensory Neuropathy : Reported in up to 81.5% of patients.

- Fatigue : Observed in approximately 44.6% of patients.

- Hematological Toxicities : Such as leukopenia and neutropenia were noted but typically graded as mild .

Comparative Efficacy Table

| Study Type | Cancer Type | Dose (mg/m²) | Response Rate (%) | Major Toxicities |

|---|---|---|---|---|

| Phase II | Metastatic Breast Cancer | 16 or 22 | Limited Activity | Sensory Neuropathy (81.5%) |

| Phase II | Metastatic Melanoma | 16 | 11.4 | Mild Hematological Toxicity |

| Preclinical | Glioblastoma | 5-10 | Significant | N/A |

Propriétés

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3/t17-,20+,22-,24-,25-,27-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZKMNSQCNVFGM-UCEYFQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952866 | |

| Record name | 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epothilones are a new class of cytotoxic agents that induce tubulin polymerization. Sagopilone, the only fully synthetic, third-generation analogue of epothilone B, is a highly potent tubulin stabilizer that has shown substantial preclinical antitumor activity, including against taxane-resistant models. | |

| Record name | Sagopilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

305841-29-6 | |

| Record name | Sagopilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305841-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sagopilone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305841296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sagopilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 305841-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAGOPILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY72JU32FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.